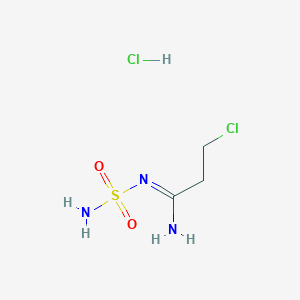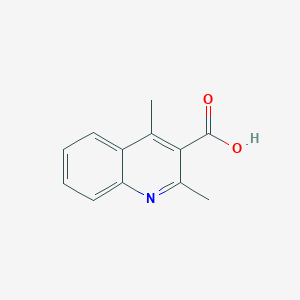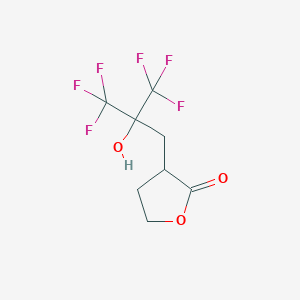
Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone, also known as Furafylline, is a synthetic compound that belongs to the furanone family. It is widely used in scientific research for its potent inhibitory effect on cytochrome P450 enzymes.
Mecanismo De Acción
Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone inhibits CYP1A2 by binding to the heme iron in the active site of the enzyme. This prevents substrate binding and reduces the rate of metabolism. The inhibition is reversible and competitive with respect to the substrate.
Efectos Bioquímicos Y Fisiológicos
Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone has been shown to alter the metabolism of many drugs, including caffeine, theophylline, and tacrine. It can increase the plasma concentration and half-life of these drugs, leading to enhanced therapeutic effects or increased toxicity. Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone has also been shown to induce the expression of CYP1A2, which can lead to increased metabolism of other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone is a valuable tool for drug discovery and toxicology research due to its potent inhibitory effect on CYP1A2. It can be used to investigate the metabolism and toxicity of many compounds, including drugs, toxins, and carcinogens. However, Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone has limitations in terms of its selectivity and specificity for CYP1A2. It can also have off-target effects on other cytochrome P450 enzymes and transporters.
Direcciones Futuras
There are several future directions for research on Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone. One area of interest is the development of more selective and specific inhibitors of CYP1A2. Another area is the investigation of the role of CYP1A2 in the metabolism and toxicity of environmental pollutants and dietary compounds. Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone can also be used to study the interplay between cytochrome P450 enzymes and drug transporters, which can affect drug disposition and efficacy. Overall, Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone is a valuable tool for scientific research and has the potential to contribute to the development of new drugs and therapies.
Métodos De Síntesis
Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone can be synthesized by reacting 3,3,3-trifluoro-2-trifluoromethylpropene with 2,3-epoxy-4-hydroxybutyrate in the presence of a Lewis acid catalyst. The reaction yields a diastereomeric mixture of furanone products, which can be separated and purified using chromatography techniques.
Aplicaciones Científicas De Investigación
Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone is widely used in scientific research as a potent inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is involved in the metabolism of many drugs, toxins, and carcinogens. By inhibiting CYP1A2, Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone can alter the pharmacokinetics and toxicity of these compounds, making it a valuable tool for drug discovery and toxicology research.
Propiedades
Número CAS |
101833-16-3 |
|---|---|
Nombre del producto |
Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone |
Fórmula molecular |
C8H8F6O3 |
Peso molecular |
266.14 g/mol |
Nombre IUPAC |
3-[3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]oxolan-2-one |
InChI |
InChI=1S/C8H8F6O3/c9-7(10,11)6(16,8(12,13)14)3-4-1-2-17-5(4)15/h4,16H,1-3H2 |
Clave InChI |
TZPZWBIXKMCVEB-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C1CC(C(F)(F)F)(C(F)(F)F)O |
SMILES canónico |
C1COC(=O)C1CC(C(F)(F)F)(C(F)(F)F)O |
Sinónimos |
4,5-Dihydro-3-[2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propyl]-2(3H)-furanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




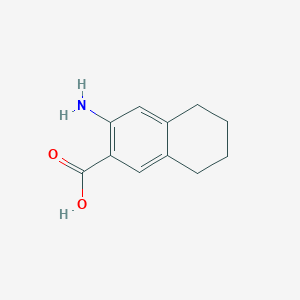
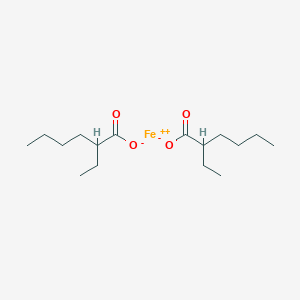
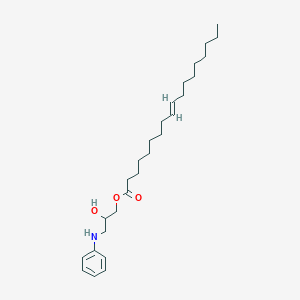
![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate](/img/structure/B28006.png)
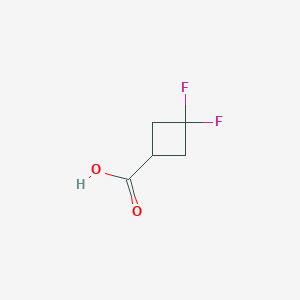
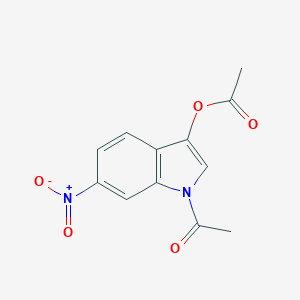
![1,4-Diazaspiro[5.5]undecane-2,5-dione](/img/structure/B28015.png)
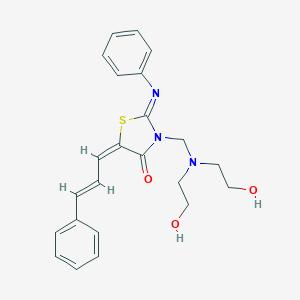
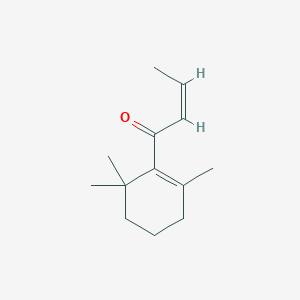

![[5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate](/img/structure/B28027.png)
